Structural Pharmacophore Differentiation: 5-Methoxy Substitution Versus Des-Methoxy and 4-Chloro-Tosyl Analogs
The target compound bears a unique 2,4-dichloro-5-methoxyphenyl pharmacophore that distinguishes it from the two nearest commercially cataloged analogs. CAS 301359-12-6 (N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide) lacks the methoxy group entirely, reducing the hydrogen-bond acceptor count from 3 to 2 and eliminating a key electron-donating substituent that modulates ring electronics . CAS 338961-06-1 (4-chloro-N-(2,4-dichloro-5-methoxyphenyl)benzenesulfonamide) retains the methoxy group but replaces the 4-methyl group on the tosyl ring with a 4-chloro substituent, increasing molecular weight by 20.4 g/mol (346.23 → 366.65) and raising logP by an estimated 0.3–0.5 units due to the halogen substitution . The target compound's computed logP of 3.48 [1] positions it in a more drug-like lipophilicity window compared to the higher logP analog.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 346.23 g/mol; H-bond acceptors = 3; logP = 3.48 |
| Comparator Or Baseline | CAS 301359-12-6: MW = 316.20, H-bond acceptors = 2 (des-methoxy); CAS 338961-06-1: MW = 366.65, H-bond acceptors = 3 (4-chloro-tosyl) |
| Quantified Difference | ΔMW = +30.0 g/mol vs. des-methoxy analog; ΔMW = −20.4 g/mol vs. 4-chloro-tosyl analog; ΔHBA = +1 vs. des-methoxy analog |
| Conditions | Calculated physicochemical properties from ZINC20 database and vendor certificates of analysis |
Why This Matters
The methoxy group's presence and the para-methyl (rather than chloro) substitution on the tosyl ring are decisive for maintaining target hydrogen-bond networks; selecting the wrong analog can lead to false-negative screening results or misattribution of SAR.
- [1] ZINC20 Database. ZINC000000029485. Computed logP = 3.48; H-bond acceptors = 3; H-bond donors = 1; Rotatable bonds = 5. View Source
